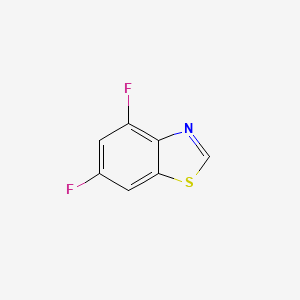![molecular formula C7H3BrFIN2 B3219814 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-82-1](/img/structure/B3219814.png)
7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
概要
説明
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains bromine, fluorine, and iodine substituents on a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrrolo[2,3-c]pyridine derivative. For example, starting with 1H-pyrrolo[2,3-c]pyridine, bromination can be achieved using N-bromosuccinimide (NBS) under mild conditions . Subsequent fluorination and iodination steps can be carried out using appropriate fluorinating and iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
7-Bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: It serves as a probe molecule for studying biological pathways and mechanisms.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, derivatives of pyrrolo[2,3-c]pyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine: This compound is similar but lacks the iodine substituent.
4-Fluoro-1H-pyrrolo[2,3-c]pyridine: This compound lacks both the bromine and iodine substituents.
7-Bromo-1H-pyrrolo[2,3-c]pyridine: This compound lacks the fluorine and iodine substituents.
Uniqueness
The presence of bromine, fluorine, and iodine substituents in 7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable scaffold for drug discovery and development.
特性
IUPAC Name |
7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-7-6-5(3(9)1-12-7)4(10)2-11-6/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZIKDTOXYQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=C2F)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219732.png)
![methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B3219733.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3219737.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid](/img/structure/B3219745.png)
![3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219750.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3219762.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219766.png)
![3-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219771.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3219783.png)
![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219787.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3219795.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219811.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219821.png)
